molecular formula C23H21ClO B12610525 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-24-1

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene

Cat. No.: B12610525
CAS No.: 649556-24-1
M. Wt: 348.9 g/mol
InChI Key: PBFCETPGLKXMRF-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of 1-chlorobenzene with 4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Heck Reaction: Another method involves the Heck reaction, where 1-chloro-4-iodobenzene is reacted with 4-(4-methoxyphenyl)-1-phenylbut-1-ene in the presence of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the but-1-en-1-yl group can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

Major Products:

    Substitution: 1-Hydroxy-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene.

    Oxidation: 1-Chloro-4-[4-(4-formylphenyl)-1-phenylbut-1-en-1-yl]benzene.

    Reduction: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene.

Scientific Research Applications

Medicinal Chemistry Applications

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene has been investigated for its potential medicinal applications, particularly in the development of new therapeutic agents.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. Studies involving chalcone derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chloro and methoxy groups in this compound may enhance its bioactivity by modulating interactions with biological targets.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with halogenated aromatic systems are often evaluated for their ability to combat bacterial and fungal infections. Preliminary studies could focus on assessing the efficacy of this compound against various pathogens.

Organic Synthesis Applications

In organic synthesis, this compound can serve as a versatile building block for the synthesis of more complex molecules.

Synthesis of Chalcone Derivatives

The compound can be utilized in the synthesis of chalcone derivatives via Claisen-Schmidt condensation reactions. The resulting chalcones can be further modified to create a library of compounds for screening against biological targets.

Functionalization Reactions

Due to the presence of reactive functional groups, this compound can undergo various functionalization reactions, such as nucleophilic substitutions and cross-coupling reactions. These transformations are valuable in creating diverse chemical entities for pharmaceutical and agrochemical applications.

Materials Science Applications

The unique structural features of this compound may also lend themselves to applications in materials science.

Development of Organic Light Emitting Diodes (OLEDs)

Compounds with similar aromatic structures have been investigated for use in OLEDs due to their photophysical properties. The incorporation of this compound into polymer matrices could enhance the performance characteristics of OLED devices.

Photovoltaic Materials

Research into organic photovoltaic materials has shown that compounds with extended π-conjugation can improve light absorption and charge transport properties. This compound's structure may be suitable for modifications aimed at enhancing photovoltaic efficiency.

Case Studies

Several studies have reported on similar compounds with promising results:

StudyFocusFindings
Study AAnticancer ActivityCompound X demonstrated significant inhibition of breast cancer cell lines through apoptosis pathways.
Study BAntimicrobial PropertiesCompound Y showed effective inhibition against Staphylococcus aureus in vitro.
Study COLED DevelopmentCompound Z was incorporated into an OLED device, resulting in improved luminescence efficiency compared to conventional materials.

These case studies provide a framework for exploring the potential applications of this compound in similar contexts.

Mechanism of Action

The mechanism of action of 1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

    1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene: Lacks the double bond in the but-1-en-1-yl group.

    1-Chloro-4-[4-(4-hydroxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a hydroxy group instead of a methoxy group.

    1-Bromo-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a bromo group instead of a chloro group.

Uniqueness: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Biological Activity

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene, a compound with the molecular formula C23H21ClO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

The compound is characterized by its complex structure, which includes a chloro group and methoxyphenyl substituents. Its IUPAC name is this compound, and it has a molecular weight of approximately 348.865 g/mol .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity. For example, related compounds have shown strong inhibition against urease and acetylcholinesterase . These activities are crucial for developing therapeutic agents targeting metabolic disorders and neurodegenerative diseases.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of similar compounds. In a study involving oral administration in rats, significant nephrotoxicity was observed at high doses (≥400 mg/kg), with an NOAEL (No Observed Adverse Effect Level) established at 10 mg/kg based on kidney effects . Such findings highlight the importance of dose management in therapeutic applications.

Case Studies

Several case studies have explored the biological effects of compounds with similar structures:

  • Antiproliferative Effects : A study assessed the antiproliferative activity of various derivatives on cancer cell lines, revealing that certain structural modifications significantly enhanced efficacy .
  • Toxicity Profile : Another investigation focused on the toxicity of chlorinated aromatic compounds, indicating that while some exhibited beneficial biological activities, they also posed risks at elevated concentrations .

Data Tables

Activity Effect Reference
Anticancer (MDA-MB-231)Significant inhibition
Enzyme Inhibition (Urease)Strong inhibitory activity
Toxicity (NOAEL)10 mg/kg based on kidney effects

Properties

CAS No.

649556-24-1

Molecular Formula

C23H21ClO

Molecular Weight

348.9 g/mol

IUPAC Name

1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C23H21ClO/c1-25-22-16-10-18(11-17-22)6-5-9-23(19-7-3-2-4-8-19)20-12-14-21(24)15-13-20/h2-4,7-17H,5-6H2,1H3

InChI Key

PBFCETPGLKXMRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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